molecular formula C11H9Cl2N B1296148 4,7-Dichloro-2,8-dimethylquinoline CAS No. 21728-15-4

4,7-Dichloro-2,8-dimethylquinoline

Cat. No.: B1296148
CAS No.: 21728-15-4
M. Wt: 226.1 g/mol
InChI Key: FGFQQASKLBXKQZ-UHFFFAOYSA-N
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Description

4,7-Dichloro-2,8-dimethylquinoline is an organic compound with the molecular formula C11H9Cl2N. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 7th positions and two methyl groups at the 2nd and 8th positions on the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dichloro-2,8-dimethylquinoline can be synthesized through several methods. One common approach involves the chlorination of 2,8-dimethylquinoline. The reaction typically uses chlorine gas or a chlorinating agent such as phosphorus pentachloride (PCl5) under controlled conditions to introduce chlorine atoms at the desired positions .

Another method involves the Gould-Jacobs reaction, where 3-chloroaniline is condensed with the diethyl ester of oxaloacetic acid under mildly acidic conditions. This forms an imine, which cyclizes to form the pyridine ring upon heating in mineral oil. The hydroxy group at the 4-position is then converted to a chlorine atom using phosphoryl chloride (POCl3) .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-2,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2,8-dimethylquinoline depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. For example, in antimalarial drugs, quinoline derivatives interfere with the heme detoxification pathway in malaria parasites, leading to their death .

Comparison with Similar Compounds

4,7-Dichloro-2,8-dimethylquinoline can be compared with other similar compounds, such as:

  • 4,6-Dichloro-2,8-dimethylquinoline
  • 4,8-Dichloro-2,6-dimethylquinoline
  • 4-Chloro-2,8-dimethylquinoline
  • 5-Chloro-2,8-dimethylquinoline

These compounds share similar structural features but differ in the positions of chlorine and methyl groups, which can influence their chemical reactivity and applications . The unique positioning of substituents in this compound makes it particularly useful for specific synthetic and research purposes .

Properties

IUPAC Name

4,7-dichloro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFQQASKLBXKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280967
Record name 4,7-Dichloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21728-15-4
Record name 21728-15-4
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Record name 4,7-Dichloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21728-15-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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